molecular formula C12H10NaO3+ B1580509 2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt CAS No. 68037-40-1

2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt

Cat. No. B1580509
CAS RN: 68037-40-1
M. Wt: 225.19 g/mol
InChI Key: AGYUYWQDVRLUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt” is a chemical compound with the formula (C8H8.C4H2O3.Na)x . It is a polymer that is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula (C8H8.C4H2O3.Na)x . This indicates that it is a polymer made up of repeating units of 2,5-Furandione (C4H2O3), ethenylbenzene (C8H8), and sodium (Na).


Physical And Chemical Properties Analysis

This compound appears as a solid or liquid . It is insoluble to soluble in water and is stable under normal conditions . The molecular weight is not specified .

Scientific Research Applications

Sodium Sulfonate-Functionalized Polymers

Studies have shown that sodium sulfonate-functionalized polymers, such as poly(ether ether ketone)s, exhibit significant properties such as amorphous structures, increased glass transition temperatures with the content of sodium sulfonate groups, and improved thermal stability and solubility. These polymers are synthesized via aromatic nucleophilic substitution, indicating their potential in high-performance applications due to their thermal and chemical resistivity (Wang, Chen, & Xu, 1998).

Proton Exchange Membranes

Sulfonated poly(phenylene)-block-poly(ethersulfone) polymers have been prepared for use in proton exchange membrane fuel cells. These polymers show stability against nucleophilic attacks, which is crucial for fuel cell operation. The number of sulfonic acid groups, controlled during synthesis, affects the polymer's ion exchange capacity, water uptake, and proton conductivity, essential for their efficiency in fuel cell applications (Jang et al., 2017).

Gas Dehumidification Membranes

Poly(ether ether ketone) with high content of sodium sulfonate groups has been highlighted for its excellent thermal stability, high permeability of water vapor, and selective permeation of water vapor over nitrogen. These characteristics make such polymers suitable as materials for gas dehumidification membranes, indicating their potential in industrial dehydration processes or air conditioning systems (Wang, Li, Chen, & Xu, 1999).

Conductive Polymers

The interaction between single-walled carbon nanotubes and anionic conjugated polyelectrolytes, such as poly[2,5-bis(3-sulfonatopropoxy)-1,4-phenylene-alt-1,4-phenylene) sodium salt, has demonstrated efficient supramolecular polymer−nanotube assembly. These complexes exhibit electrical conductivity, suggesting their utility in creating conductive patterns on surfaces, which could be beneficial for electronic or optoelectronic applications (Cheng et al., 2008).

Safety And Hazards

This compound is considered stable, but it can cause irritation to the skin, eyes, and respiratory system . It’s also flammable, and harmful products of combustion include CO and CO2 . Contact with strong oxidants can cause it to burn .

Future Directions

This compound is primarily used for research purposes . It’s also used as a film-forming agent, a non-metallic material, and an adhesive . In the polymer industry, it’s used as a film-forming agent and a dispersing agent in paints, inks, and coatings . Its future directions could involve further exploration of these applications and potentially discovering new ones.

properties

CAS RN

68037-40-1

Product Name

2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt

Molecular Formula

C12H10NaO3+

Molecular Weight

225.19 g/mol

IUPAC Name

sodium;furan-2,5-dione;styrene

InChI

InChI=1S/C8H8.C4H2O3.Na/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;/h2-7H,1H2;1-2H;/q;;+1

InChI Key

AGYUYWQDVRLUBV-UHFFFAOYSA-N

SMILES

C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na+]

Canonical SMILES

C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na+]

Other CAS RN

68037-40-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.